4-(Methylsulfonyl)cyclohexanecarboxylic acid

Description

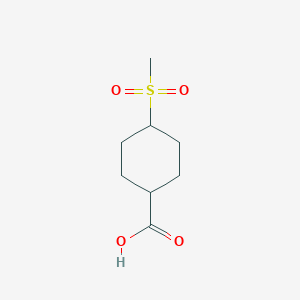

4-(Methylsulfonyl)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a methylsulfonyl (-SO₂CH₃) substituent at position 2. The methylsulfonyl group is a strong electron-withdrawing moiety, which enhances the acidity of the carboxylic acid (pKa ~2–3) compared to unsubstituted cyclohexanecarboxylic acid (pKa ~4.9). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as pyrazoles and chalcones, which have applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-methylsulfonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQHKXUNJHGRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557624-71-1 | |

| Record name | 4-(methylsulfonyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathway and Mechanism

This method involves two stages:

- Synthesis of 4-(methylthio)cyclohexanecarboxylic acid via alkylation of 4-mercaptocyclohexanecarboxylic acid with methyl iodide.

- Oxidation of the thioether to the sulfone using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

The oxidation proceeds via a two-electron mechanism, where the thioether sulfur is sequentially oxidized to sulfoxide and then sulfone. For instance, mCPBA in dichloromethane at 0–25°C achieves complete conversion within 6–12 hours.

Optimization and Yields

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 80 | 24 | 85 |

| mCPBA | CH₂Cl₂ | 25 | 8 | 92 |

| KMnO₄ | H₂O | 70 | 12 | 78 |

Key Considerations :

- Acidic conditions (e.g., acetic acid) enhance H₂O₂ reactivity but risk decarboxylation.

- mCPBA offers superior selectivity and milder conditions, minimizing side reactions.

Nucleophilic Substitution on 4-Halocyclohexanecarboxylic Acid

Reaction Design

4-Bromo- or 4-tosylcyclohexanecarboxylic acid undergoes substitution with sodium methanesulfinate (NaSO₂CH₃) in polar aprotic solvents (e.g., DMF) under catalysis by Cu(I) or Pd(II). The mechanism follows an SN2 pathway , requiring a trans-axial leaving group for optimal stereochemical inversion.

Stereochemical Control

Cyclohexane ring conformation dictates reactivity:

- Axial halides facilitate backside attack, yielding trans products.

- Equatorial halides suffer steric hindrance, reducing substitution efficiency.

Example Protocol :

- Substrate : 4-bromocyclohexanecarboxylic acid (cis/trans mixture).

- Conditions : NaSO₂CH₃ (1.2 equiv), CuI (10 mol%), DMF, 100°C, 24 h.

- Outcome : 68% yield, trans/cis ratio 3:1.

Hydrogenation of 4-(Methylsulfonyl)benzoic Acid

Aromatic Precursor Strategy

4-(Methylsulfonyl)benzoic acid is hydrogenated under high-pressure H₂ (50–100 bar) using Rh/Al₂O₃ or Ru/C catalysts. To prevent catalyst poisoning, the carboxylic acid is often protected as a methyl ester, which is hydrolyzed post-hydrogenation.

Reaction Parameters

| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Rh/Al₂O₃ | 80 | 120 | 48 | 75 |

| Ru/C | 50 | 100 | 72 | 65 |

Challenges :

- Electron-withdrawing sulfone groups deactivate the aromatic ring, necessitating higher pressures.

- Ester protection (e.g., methyl ester) improves hydrogenation efficiency but adds synthetic steps.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Oxidation | High yields (85–92%), mild conditions | Requires thioether precursor |

| Substitution | Direct functionalization | Stereochemical control challenges |

| Hydrogenation | Accessible aromatic precursors | High equipment costs, multi-step process |

Industrial Applicability

The oxidation route is favored for large-scale production due to operational simplicity and compatibility with continuous flow systems. In contrast, hydrogenation is limited by catalyst costs and safety constraints.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclohexanecarboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Research

4-(Methylsulfonyl)cyclohexanecarboxylic acid is being investigated as a potential inhibitor for various cancer-related targets. For example, studies have shown that modifications of cyclohexane derivatives can lead to effective inhibitors of Polo-like kinase-1 (Plk1), a critical regulator in mitosis and an attractive target for anticancer therapies. The structure-activity relationship (SAR) studies indicate that the presence of sulfonyl groups enhances the binding affinity to the Plk1 polo-box domain, suggesting that derivatives of 4-(methylsulfonyl) compounds could be developed as promising anticancer agents .

1.2 Synthesis of Arginase Inhibitors

The compound has also been explored in the synthesis of arginase inhibitors, which are crucial in managing conditions like cancer and cardiovascular diseases. The synthesis process often involves multiple steps, including deprotection and N-alkylation reactions, showcasing the versatility of this compound as a building block in drug development .

Material Science Applications

2.1 Polymer Modifiers

In materials science, this compound serves as a modifier for various polymer systems. Its incorporation into polyamide and polyester matrices enhances mechanical properties and thermal stability. The compound's ability to interact with polymer chains at the molecular level allows for improved performance characteristics in end-use applications .

Table 1: Properties of Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 180 | 210 |

| Flexibility (%) | 15 | 25 |

Case Studies

3.1 Case Study on Anticancer Activity

A recent study evaluated the anticancer potential of derivatives of this compound against various cancer cell lines. The results demonstrated that specific derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

3.2 Case Study on Polymer Applications

Another study focused on the incorporation of this compound into polyamide fibers. The modified fibers showed enhanced durability and resistance to environmental degradation compared to their unmodified counterparts. This application is particularly relevant in industries requiring high-performance materials, such as automotive and aerospace sectors .

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the methylsulfonyl group can participate in various chemical interactions. These interactions influence the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the cyclohexane ring significantly influence solubility, reactivity, and biological activity. Key analogs include:

| Compound Name | Substituent (Position) | Molecular Weight | Key Properties |

|---|---|---|---|

| 4-(Methylsulfonyl)cyclohexanecarboxylic acid | -SO₂CH₃ (4), -COOH (1) | 206.24 g/mol | High polarity, acidic (pKa ~2–3) |

| 4-Methylcyclohexanecarboxylic acid | -CH₃ (4), -COOH (1) | 142.20 g/mol | Lower acidity (pKa ~4.5), lipophilic |

| trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid | -CF₃ (4), -COOH (1) | 196.15 g/mol | Strong electron-withdrawing, acidic (pKa ~1.5) |

| 4-Hydroxycyclohexanecarboxylic acid | -OH (4), -COOH (1) | 144.17 g/mol | Moderate acidity (pKa ~3.5), hydrogen bonding |

| Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate | -SO₂NH(CH₂)C₆H₃ (4), -COOEt (1) | 429.50 g/mol | Bulky substituent, reduced solubility |

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) increase acidity and polarity, enhancing water solubility and reactivity in nucleophilic reactions .

- Lipophilic groups (e.g., -CH₃, -COOEt) improve membrane permeability but reduce aqueous solubility .

- Hydrogen-bonding groups (e.g., -OH, -SO₂NH-) influence binding affinity in biological systems .

Adenosine Receptor Binding

- ATL146e (Methyl ester of 4-propynylcyclohexanecarboxylic acid): Exhibits >50× higher affinity for human A₂A adenosine receptors (ARs) compared to CGS21680, a benchmark agonist. The methyl ester group enhances lipophilicity, aiding blood-brain barrier penetration .

Enzyme Inhibition

- Edg-2 Receptor Inhibitors : Cyclohexanecarboxylic acid derivatives with methanesulfonyl-ethyl or tolyl-ethoxy substituents (e.g., Example 463 in ) demonstrate potent inhibition of Edg-2 receptors, critical in cardiovascular diseases. The methylsulfonyl group in the target compound may similarly enhance target engagement .

Stereochemical Considerations

- Cis vs. Trans Isomerism : For 4-hydroxy and 4-methyl derivatives, the cis configuration typically results in higher solubility due to reduced symmetry, while trans isomers may exhibit better crystallinity .

- Crystal Structure Analysis : Single-crystal X-ray studies of trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid reveal torsional angles (e.g., C–C–S–O = 109.5°) that influence packing efficiency and stability .

Biological Activity

4-(Methylsulfonyl)cyclohexanecarboxylic acid (CAS No. 1557624-71-1) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Molecular Weight : 195.27 g/mol

- IUPAC Name : this compound

The compound features a cyclohexane ring substituted with a methylsulfonyl group and a carboxylic acid, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of sulfonyl compounds exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been suggested that the compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of acute and chronic inflammatory diseases .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate pain and inflammation, leading to reduced symptoms in inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfonyl derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against gram-positive bacteria .

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Control | - | 0 |

| Test Compound | 50 | 15 |

| Test Compound | 100 | 20 |

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, administration of this compound resulted in a significant decrease in paw swelling and joint inflammation compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Q & A

Q. What are the recommended synthetic routes for 4-(Methylsulfonyl)cyclohexanecarboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves introducing the methylsulfonyl group via sulfonation or oxidation of a thioether precursor. A plausible route includes:

Cyclohexane functionalization: Start with a cyclohexane derivative (e.g., 4-mercaptocyclohexanecarboxylic acid).

Sulfonation: React with methyl sulfonyl chloride under controlled pH (7–9) to avoid over-oxidation.

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).

Key conditions affecting yield:

- Temperature: Maintain 0–5°C during sulfonation to minimize side reactions.

- Catalyst: Use triethylamine as a base to neutralize HCl byproducts.

- Solvent: Anhydrous dichloromethane ensures reactivity.

Reference methods for similar sulfonylations in and acid-catalyzed reactions in .

Q. How can researchers optimize purification methods for this compound to achieve high purity?

- Methodological Answer:

- Recrystallization: Use a solvent system with varying polarity (e.g., ethanol-water gradient).

- Chromatography: Employ reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) for polar impurities.

- Drying: Anhydrous magnesium sulfate or molecular sieves remove residual moisture (see for drying protocols) .

- Purity Validation: Monitor via HPLC (≥98% purity threshold) and melting point consistency.

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer:

- NMR (¹H/¹³C):

- Carboxylic acid proton: δ ~12 ppm (broad, D₂O exchangeable).

- Methylsulfonyl group: δ 3.0–3.3 ppm (singlet, 3H for –SO₂CH₃).

- IR Spectroscopy:

- Carboxylic O–H stretch: ~2500–3000 cm⁻¹ (broad).

- S=O symmetric/asymmetric stretches: ~1150 cm⁻¹ and ~1350 cm⁻¹.

- Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z calculated for C₈H₁₃O₄S.

Reference and for analogous characterization workflows .

Advanced Research Questions

Q. How does the steric and electronic effects of the methylsulfonyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer:

- Steric Hindrance: The –SO₂CH₃ group at the 4-position creates a bulky environment, slowing nucleophilic attack at the carbonyl. Use bulky nucleophiles (e.g., tert-butoxide) to test steric limits.

- Electron-Withdrawing Effect: The sulfonyl group enhances electrophilicity of the carbonyl carbon. Monitor reaction rates with less reactive nucleophiles (e.g., amines) under varying pH.

- Experimental Design: Compare reactivity with analogs (e.g., 4-methylcyclohexanecarboxylic acid) via kinetic studies. Reference for functional group reactivity analysis .

Q. What strategies can be employed to resolve discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer:

- Assay Standardization:

- Use identical cell lines/pH conditions (e.g., notes solubility in DMSO; ensure uniform solvent concentration ≤0.1% v/v) .

- Include positive controls (e.g., known cyclohexanecarboxylic acid derivatives with established activity).

- Data Validation:

- Replicate experiments across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake).

- Perform stability studies (e.g., HPLC monitoring for degradation products during assays).

Q. In studying the enzyme inhibition potential of this compound, what experimental controls are critical to validate specificity?

- Methodological Answer:

- Negative Controls:

- Use enzyme-free assays to rule out non-specific binding.

- Test structurally similar inactive analogs (e.g., 4-methylcyclohexanecarboxylic acid).

- Competition Assays: Co-incubate with a known inhibitor to assess competitive binding.

- Thermodynamic Analysis: Measure ΔG and ΔH via isothermal titration calorimetry (ITC) to confirm binding thermodynamics.

Reference for pharmacological research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.